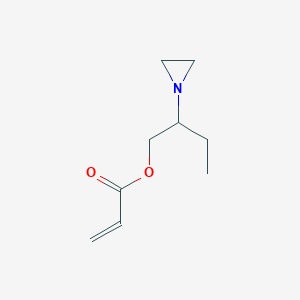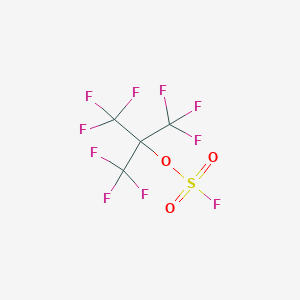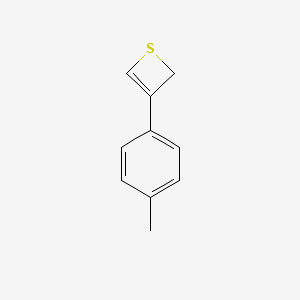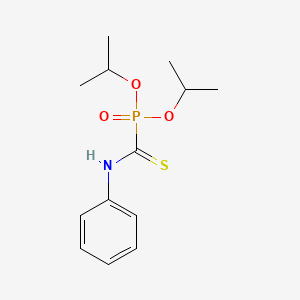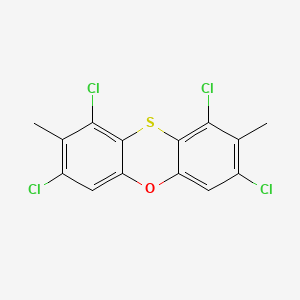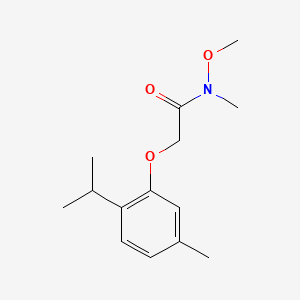
Acetohydroxamic acid, N,O-dimethyl-2-thymyloxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetohydroxamic acid, N,O-dimethyl-2-thymyloxy-, is a chemical compound known for its unique properties and applications. It is a derivative of acetohydroxamic acid, which is widely recognized for its role as a potent inhibitor of the urease enzyme in various bacteria and plants
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetohydroxamic acid, N,O-dimethyl-2-thymyloxy-, typically involves the reaction of hydroxylamine with ethyl acetate under controlled conditions . The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of acetohydroxamic acid, N,O-dimethyl-2-thymyloxy-, follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient and cost-effective production. Quality control measures are implemented to maintain the purity and consistency of the final product.
化学反应分析
Types of Reactions
Acetohydroxamic acid, N,O-dimethyl-2-thymyloxy-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions involve the replacement of functional groups using reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxamic acids, while reduction can produce amines or hydroxylamines. Substitution reactions result in the formation of various derivatives with modified functional groups.
科学研究应用
Acetohydroxamic acid, N,O-dimethyl-2-thymyloxy-, has a wide range of scientific research applications :
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of urease, which is crucial for bacterial metabolism.
Medicine: Research explores its potential as a therapeutic agent for treating bacterial infections and other medical conditions.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of acetohydroxamic acid, N,O-dimethyl-2-thymyloxy-, involves the inhibition of the urease enzyme . The compound binds to the active site of the enzyme, preventing the hydrolysis of urea and the production of ammonia. This inhibition disrupts the metabolic processes of bacteria, leading to their eventual death. The molecular targets and pathways involved in this mechanism are crucial for understanding its therapeutic potential.
相似化合物的比较
Acetohydroxamic acid, N,O-dimethyl-2-thymyloxy-, can be compared with other similar compounds, such as:
Acetohydroxamic acid: Known for its role as a urease inhibitor, it is structurally similar but lacks the additional functional groups present in the N,O-dimethyl-2-thymyloxy- derivative.
Salicylhydroxamic acid: Another urease inhibitor with a different structural framework, offering distinct properties and applications.
Hydroxylamine derivatives: These compounds share similar inhibitory effects on enzymes but differ in their chemical structures and specific applications.
The uniqueness of acetohydroxamic acid, N,O-dimethyl-2-thymyloxy-, lies in its specific structural modifications, which enhance its inhibitory effects and broaden its range of applications.
属性
CAS 编号 |
97282-07-0 |
|---|---|
分子式 |
C14H21NO3 |
分子量 |
251.32 g/mol |
IUPAC 名称 |
N-methoxy-N-methyl-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C14H21NO3/c1-10(2)12-7-6-11(3)8-13(12)18-9-14(16)15(4)17-5/h6-8,10H,9H2,1-5H3 |
InChI 键 |
VLGZDUWSQIJBGU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N(C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


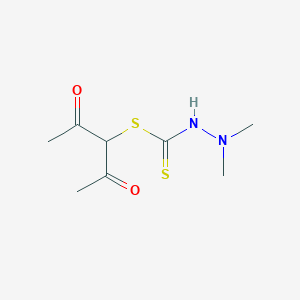


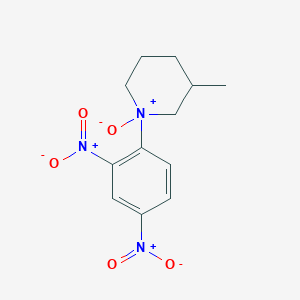
![3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro-](/img/structure/B14332272.png)
![2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane](/img/structure/B14332275.png)
